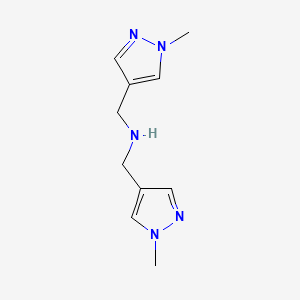
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, also known as BPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and material science. The following paper will provide an overview of BPA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of potential applications in scientific research. One of the main areas of research is in the field of biochemistry. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used as a ligand to study the interactions between proteins and small molecules. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been used in the development of new drugs and as a building block for the synthesis of new compounds.
作用機序
The mechanism of action of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not well understood. However, it is believed that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine acts as a ligand and binds to specific receptors in cells. The binding of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine to these receptors can activate or inhibit various cellular processes.
Biochemical and Physiological Effects:
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can inhibit the activity of certain enzymes and affect the expression of specific genes. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can affect the behavior and physiology of animals.
実験室実験の利点と制限
One of the main advantages of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in lab experiments is its versatility. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used in a variety of assays and experiments. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is also relatively easy and inexpensive to synthesize. However, one of the limitations of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is its potential toxicity. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have toxic effects on cells and animals at high concentrations.
将来の方向性
There are many potential future directions for research on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. One area of research is in the development of new drugs based on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can also be used as a building block for the synthesis of new compounds with unique properties. Another area of research is in the study of the interactions between Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and specific receptors in cells. This could lead to the development of new therapies for a variety of diseases. Finally, more research is needed to understand the potential toxic effects of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and to develop methods to mitigate these effects.
合成法
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 1,2-diaminoethane in the presence of a catalyst. The reaction results in the formation of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine as a white solid with a melting point of 210-212°C. The purity of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be improved through recrystallization.
特性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


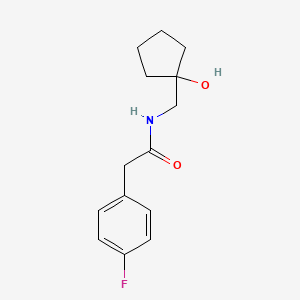
![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)

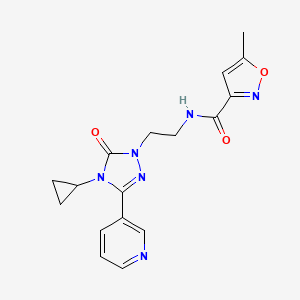
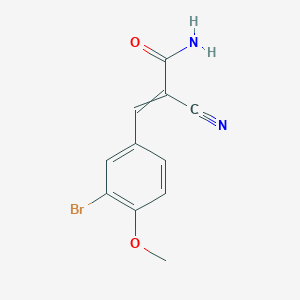
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)
![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)
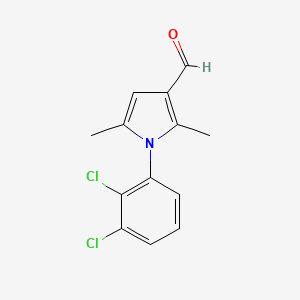
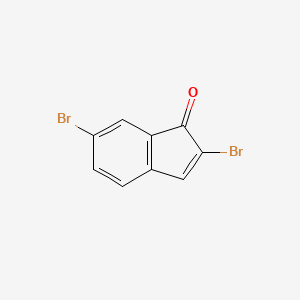
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)
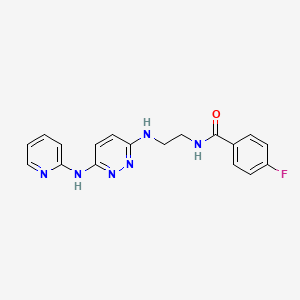
![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)